molecular formula C9H13N3 B137007 2-(Piperidin-4-YL)pyrimidine CAS No. 151389-25-2

2-(Piperidin-4-YL)pyrimidine

Cat. No. B137007
Key on ui cas rn: 151389-25-2
M. Wt: 163.22 g/mol
InChI Key: OLYYSYUUMYTBLJ-UHFFFAOYSA-N
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Patent
US07598243B2

Procedure details

A 3-neck round bottomed flask equipped with an addition funnel and condenser and containing zinc dust (2.45 g, 37.4 mmol) was flame dried. After cooling, and purging the system with nitrogen gas, 6 mL of THF was added, followed by 1,2-dibromoethane (0.298 mL, 3.46 mmol). The mixture was warmed to a vigorous reflux using a heat gun and stirred at reflux for ˜30 seconds (gas evolution was observed), then cooled to room temperature. The warming and cooling was repeated two more times. Then chlorotrimethylsilane (0.402 mL, 3.17 mmol) was added and the mixture was stirred at room temperature for 20 minutes. N-t-butoxycarbonyl-4-iodo-piperidine (known: Billotte, S. Synlett (1998), 379, 8.97 g, 28.8 mmol) in 15 mL of THF was added over a period of about 1 minutes. The reaction mixture was stirred at 50° C. for 1.5 h, then was cooled to room temperature. Meanwhile, a mixture of tri-2-furylphosphine (267 mg, 1.15 mmol) and Tris(dibenzylideneacetone)-dipalladium(0) chloroform adduct (298 mg, 0.288 mmol) was dissolved in 6 mL of THF under a nitrogen atmosphere, stirred for 15 minutes at room temperature, and added to the organozinc solution. Then a solution of 2-bromopyrimidine (5.50 g, 34.6 mmol) in a mixture of 58 mL of THF and 20 mL of N,N-dimethylacetamide was added. The reaction mixture was warmed to 80° C. and stirred for 3.5 h, then was cooled to room temperature and stirred for 36 h. The reaction mixture was filtered through celite and the filter cake was washed with ethyl acetate. The filtrate was diluted further with ethyl acetate, and washed with saturated NaHCO3 solution. The aqueous layer was back extracted with ethyl acetate, the organic layers were combined and washed twice with water and once with brine. The organic phase was dried over anhydrous MgSO4, filtered, and concentrated. Purification by flash chromatography (silica, stepwise gradient: 25% ethyl acetate/hexane, 40% ethyl acetate/hexane, 60% ethyl acetate/hexane, 80% ethyl acetate/hexane, 100% ethyl acetate) to afford 4.92 g of pure 4-(2-pyrimidyl)-piperidine product (65%). 1H NMR (500 MHz, CDCl3): δ 8.70 (d, J=5.0 Hz, 2H), 7.16 (app t, J=4.5 Hz, 1H), 4.24 (br s, 2H), 3.05 (m, 1H), 2.89 (br m, 2H), 2.01 (br d, J=13 Hz, 2H), 1.84 (dq, J=4.5, 12.5 Hz, 2H), 1.49 (s, 9H).
Quantity
0.298 mL
Type
reactant
Reaction Step One
Name
Quantity
2.45 g
Type
catalyst
Reaction Step Two
Quantity
298 mg
Type
catalyst
Reaction Step Three
Quantity
267 mg
Type
catalyst
Reaction Step Three
Quantity
0.402 mL
Type
reactant
Reaction Step Four
Quantity
8.97 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
[Compound]
Name
organozinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
58 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
Quantity
6 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
BrCCBr.Cl[Si](C)(C)C.C(OC([N:17]1[CH2:22][CH2:21][CH:20](I)[CH2:19][CH2:18]1)=O)(C)(C)C.Br[C:25]1[N:30]=[CH:29][CH:28]=[CH:27][N:26]=1>C1COCC1.CN(C)C(=O)C.[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C(Cl)(Cl)Cl.[Pd].[Pd].O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1>[N:26]1[CH:27]=[CH:28][CH:29]=[N:30][C:25]=1[CH:20]1[CH2:19][CH2:18][NH:17][CH2:22][CH2:21]1 |f:7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
0.298 mL
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
2.45 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
298 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd]
Name
Quantity
267 mg
Type
catalyst
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
Step Four
Name
Quantity
0.402 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Five
Name
Quantity
8.97 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)I
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
organozinc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
5.5 g
Type
reactant
Smiles
BrC1=NC=CC=N1
Name
Quantity
58 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Eight
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-neck round bottomed flask equipped with an addition funnel and condenser
TEMPERATURE
Type
TEMPERATURE
Details
was flame
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
purging the system with nitrogen gas, 6 mL of THF
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to
TEMPERATURE
Type
TEMPERATURE
Details
a vigorous reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for ˜30 seconds (gas evolution was observed)
Duration
30 s
TEMPERATURE
Type
TEMPERATURE
Details
The warming and cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 50° C. for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 minutes at room temperature
Duration
15 min
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 80° C.
STIRRING
Type
STIRRING
Details
stirred for 3.5 h
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 36 h
Duration
36 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
the filter cake was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The filtrate was diluted further with ethyl acetate
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted with ethyl acetate
WASH
Type
WASH
Details
washed twice with water and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica, stepwise gradient

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.92 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 104.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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